2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Overview
Description
2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C9H16N4.2ClH. It is a solid substance with a molecular weight of 253.17 g/mol . This compound is part of the triazole family, which is known for its versatile chemical characteristics and potential biological applications .
Preparation Methods
The synthesis of 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The piperidine moiety may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can be compared with other similar compounds such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, but may differ in their specific chemical properties and applications.
Piperidine derivatives: Compounds containing the piperidine ring are widely used in pharmaceuticals and agrochemicals, and their properties can vary based on the substituents attached to the ring.
The uniqueness of this compound lies in its combined triazole and piperidine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-7-11-12-9(13(7)2)8-5-3-4-6-10-8;;/h8,10H,3-6H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTPEQKULKIBGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)C2CCCCN2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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